![molecular formula C22H21FN4O3 B10977610 N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B10977610.png)
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide
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Overview
Description
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a fluorophenyl group, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through the cyclization of a γ-amino acid derivative.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the pyrrolidinone and amide moieties can be reduced to their corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, indole derivatives are known to interact with various biological targets involved in cancer progression. The specific compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that indole derivatives could inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Research has shown that compounds containing the indole structure can provide neuroprotection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study:
In vitro experiments indicated that similar compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Studies have indicated that certain indole derivatives can inhibit viral replication by targeting viral proteases or polymerases.
Case Study:
Research on related compounds has shown effective inhibition of the main protease of SARS-CoV-2, highlighting the potential for developing antiviral therapies based on this chemical scaffold .
Research Findings
A comprehensive review of literature reveals diverse applications for this compound:
Mechanism of Action
The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone moiety can participate in hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide: Similar structure but lacks the fluorophenyl and pyrrolidinone groups.
N-[2-(4-fluorophenyl)ethyl]-1H-indole-6-carboxamide: Contains the fluorophenyl group but lacks the pyrrolidinone moiety.
Uniqueness
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is unique due to its combination of an indole ring, a fluorophenyl group, and a pyrrolidinone moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
The compound's molecular formula is C19H21FN4O3, with a molecular weight of 370.39 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Inhibition of Enzymes : Compounds similar to this indole derivative often target enzymes involved in critical metabolic pathways. For instance, the inhibition of dihydropteroate synthase has been noted in related compounds, suggesting a potential mechanism for disrupting folic acid synthesis in bacteria, which is crucial for DNA replication.
- Anticancer Activity : Indole derivatives are recognized for their anticancer properties. The presence of the indole ring in the compound may allow it to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anticancer Activity
Research highlights the anticancer potential of indole-containing compounds. For example, studies have shown that various indole derivatives exhibit significant cytotoxicity against multiple human cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against A549 lung cancer cells .
Antimicrobial Activity
Indole derivatives have also exhibited antimicrobial properties, which may be relevant for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Some studies suggest that compounds with indole structures can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Pharmacokinetics
The pharmacokinetic profile of similar indole compounds suggests that they are generally well absorbed and distributed throughout body tissues. Metabolism typically occurs in the liver, followed by renal excretion. Understanding these parameters is crucial for determining the therapeutic window and potential side effects.
Properties
Molecular Formula |
C22H21FN4O3 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C22H21FN4O3/c23-17-3-5-18(6-4-17)27-13-16(12-20(27)28)22(30)26-10-9-25-21(29)15-2-1-14-7-8-24-19(14)11-15/h1-8,11,16,24H,9-10,12-13H2,(H,25,29)(H,26,30) |
InChI Key |
CWKYKKPLTDLHNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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